

# Allatostatin II signaling pathway in invertebrates.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allatostatin II*

Cat. No.: *B15599194*

[Get Quote](#)

An In-depth Technical Guide to the Allatostatin-A Signaling Pathway in Invertebrates

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

The Allatostatin-A (AST-A) signaling system is a crucial neuropeptidergic pathway in invertebrates, playing a pleiotropic role in regulating a vast array of physiological processes.[1][2] Initially identified for their role in inhibiting the synthesis of juvenile hormone (JH) in cockroaches, the functions of AST-A peptides are now known to extend to the control of feeding, gut motility, sleep, growth, and metabolism.[3][4][5] These peptides are characterized by a highly conserved C-terminal motif, Y/FXFGLamide.[1]

AST-A peptides exert their effects by activating specific G protein-coupled receptors (GPCRs), which are orthologs of the vertebrate galanin/somatostatin/kisspeptin receptor families.[1][6] This evolutionary link makes the AST-A system a compelling target for developing novel and selective pesticides and for understanding fundamental neuroendocrine mechanisms. This guide provides a detailed overview of the core components, signaling mechanisms, and physiological functions of the AST-A pathway, along with quantitative data and key experimental protocols for its study.

## Core Components of the AST-A Pathway

### Allatostatin-A Peptides (Ligands)

AST-A peptides are a family of neuropeptides derived from a common prohormone precursor. [7] They are defined by the conserved C-terminal amino acid sequence Y/FXFGLamide, which is essential for receptor binding and activation.[1] These peptides are widely distributed throughout the central nervous system and the midgut of insects and other panarthropods, where they can act as neurotransmitters, neuromodulators, or circulating hormones.[1][7]

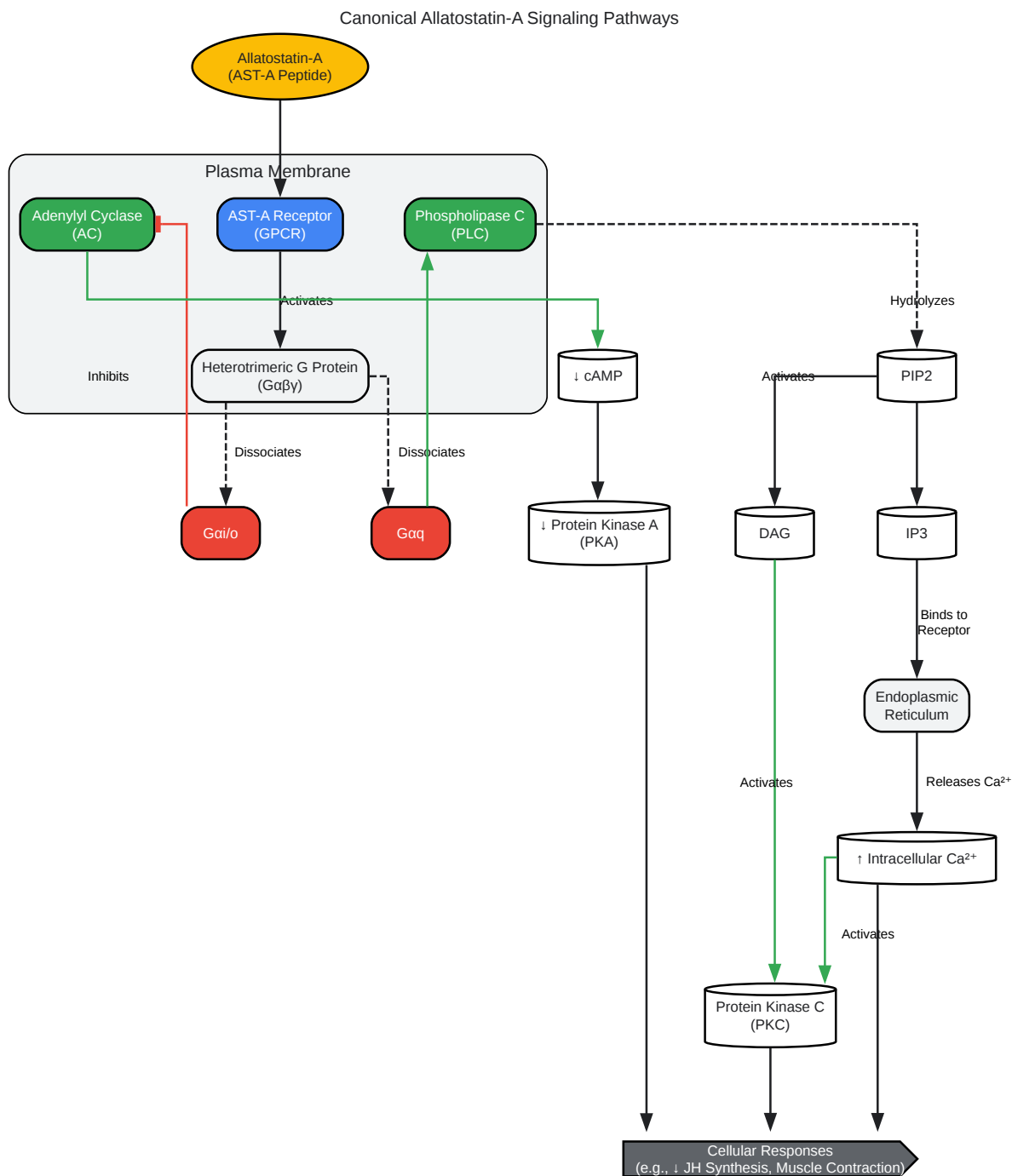
## Allatostatin-A Receptors (AST-AR)

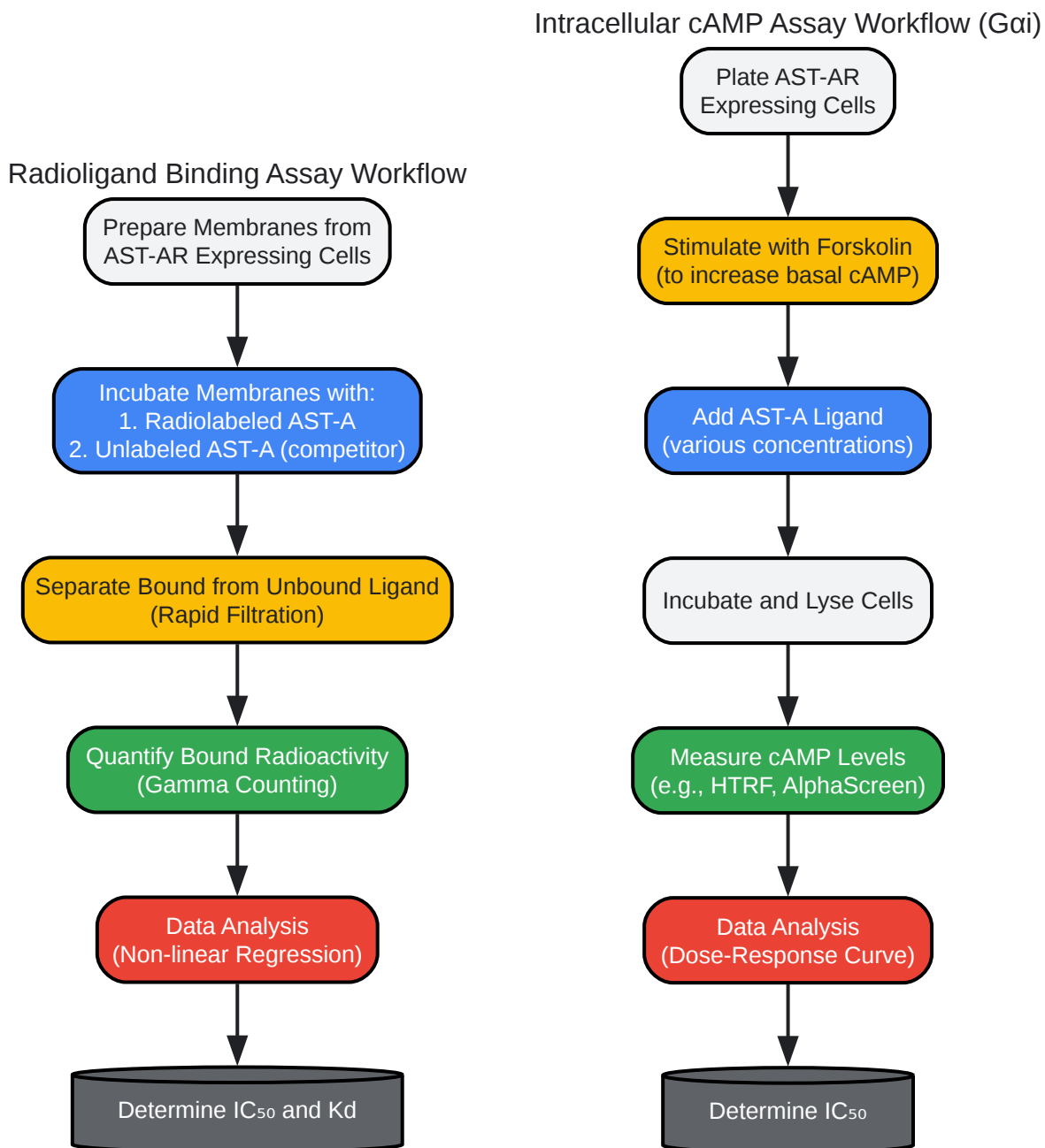
The biological effects of AST-A are mediated by at least two distinct GPCRs, originally deorphanised in *Drosophila melanogaster* as Allatostatin-A Receptor 1 (AstA-R1) and AstA-R2. [1] These receptors share sequence homology with mammalian galanin (GALR) and somatostatin (SSTR) receptors.[1][7] Like other GPCRs, they possess seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus.[7] The number of AST-AR genes can vary across arthropod species.[7] For instance, *Drosophila melanogaster* and several mosquito species possess two receptor genes, while others may have more.[7]

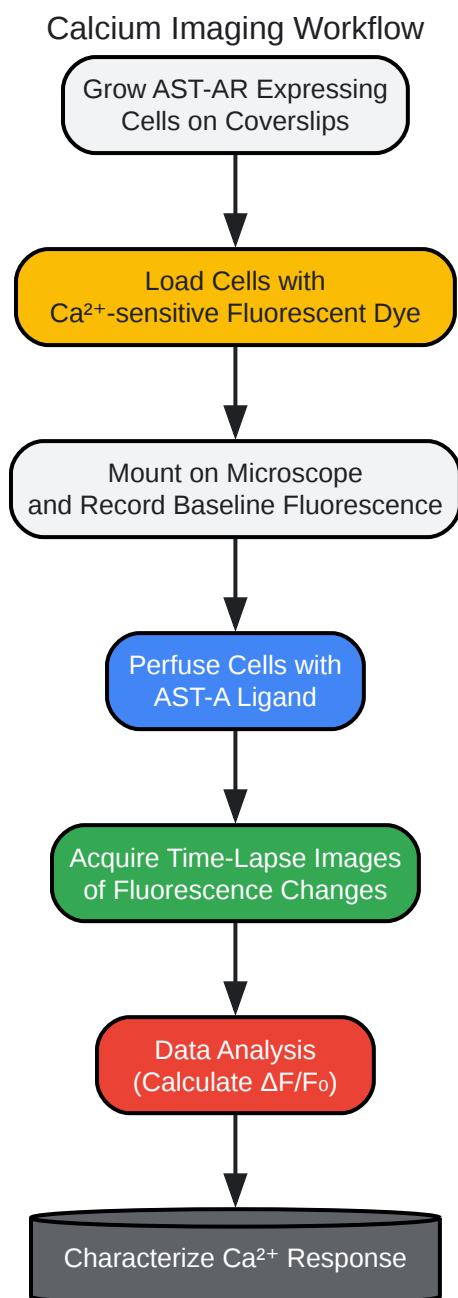
## Molecular Signaling Mechanisms

AST-A receptors couple to heterotrimeric G proteins to initiate intracellular signaling cascades. The specific G protein subtype engaged (e.g., Gai/o or Gαq) can vary depending on the receptor, cell type, and invertebrate species, leading to distinct downstream cellular responses.

- **Gai/o-Coupled Pathway:** This pathway is primarily inhibitory. Upon ligand binding, the activated Gai/o subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state and activity of downstream target proteins.
- **Gαq-Coupled Pathway:** Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca<sup>2+</sup> into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 3. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 4. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. | Semantic Scholar [semanticscholar.org]
- 6. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allatostatin II signaling pathway in invertebrates.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599194#allatostatin-ii-signaling-pathway-in-invertebrates]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)